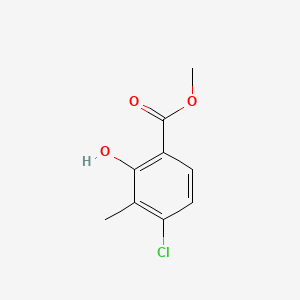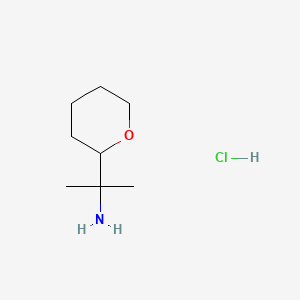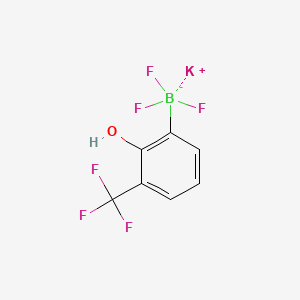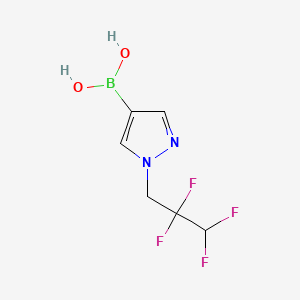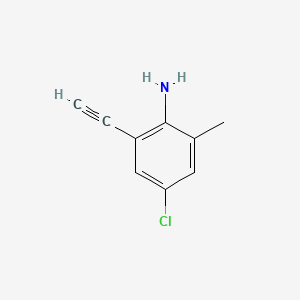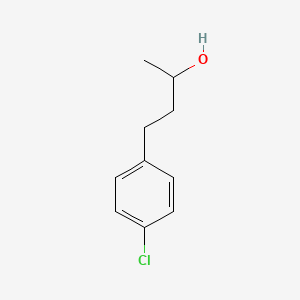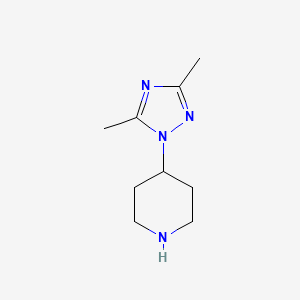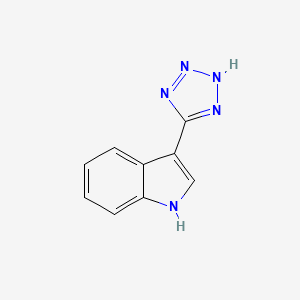![molecular formula C6H10N2O2 B13456752 [5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol is a heterocyclic compound featuring an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and a hydroxyl group in its structure allows for diverse chemical reactivity and functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol and an aldehyde, the oxazole ring can be formed through a cyclization reaction facilitated by a dehydrating agent. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to yield saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the oxazole ring can produce saturated heterocycles. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of [5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The oxazole ring may also participate in π-π stacking interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
Oxazole: A simpler analog without the amino and hydroxyl groups.
Imidazole: Another heterocyclic compound with similar reactivity but different electronic properties.
Thiazole: Contains a sulfur atom in place of the oxygen in oxazole, leading to different chemical behavior.
Uniqueness
[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol is unique due to the presence of both an amino and a hydroxyl group, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
[5-(aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C6H10N2O2/c1-4-8-5(3-9)6(2-7)10-4/h9H,2-3,7H2,1H3 |
InChI 键 |
CDFLDGQZRDKBBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(O1)CN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



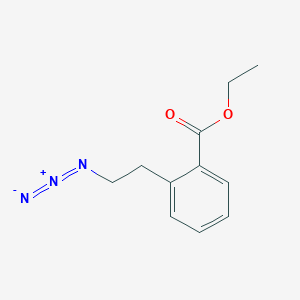
![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
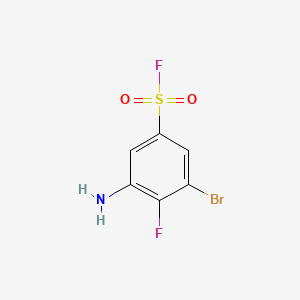
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
